5-Bromogramine

Vue d'ensemble

Description

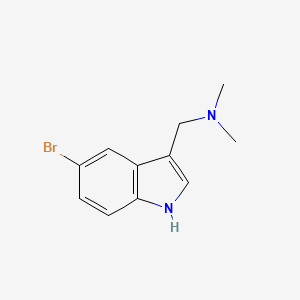

5-Bromogramine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the bromination of indole using bromine in the presence of a suitable solvent like dichloromethane . The resulting 5-bromoindole can then be reacted with formaldehyde and dimethylamine to introduce the dimethylamino group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Deuteration and Deprotonation

5-Bromogramine undergoes selective deuteration at the C-2 position via lithiation. The reaction involves:

-

Reagents : n-Butyllithium (n-BuLi), deuterium oxide (D₂O).

-

Conditions : Et₂O/THF solvent at −75°C, warming to 0°C.

Mechanism : Bromine at C-5 directs lithiation to C-2, followed by quenching with D₂O to introduce deuterium. This regioselectivity highlights bromine’s meta-directing influence.

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Lithiation/Deuteration | Et₂O/THF, −75°C → 0°C, n-BuLi/D₂O | 97% |

Sulfonation

Sulfonation of this compound occurs at the C-5 and C-6 positions under strong acidic conditions:

Mechanism : Bromine’s electron-withdrawing effect activates specific positions on the indole ring for electrophilic substitution, favoring sulfonation at C-5 and C-6.

Directing Effects of Bromine

-

Electrophilic Substitution : Bromine deactivates the indole ring, directing incoming electrophiles (e.g., sulfonic groups) to meta positions (C-5/C-6) .

-

Lithiation : Bromine enhances acidity at C-2, facilitating deprotonation by strong bases like n-BuLi. This forms a lithium intermediate, which reacts with electrophiles (e.g., D₂O) .

Deuteration Reaction Optimization

-

Solvent System : Et₂O/THF improves solubility and reaction efficiency.

-

Temperature Control : Maintaining −75°C prevents side reactions during lithiation.

-

Yield : Near-quantitative (97%) due to precise stoichiometry and quenching .

Sulfonation Products

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Properties

5-Bromogramine has been studied for its potential antimicrobial effects. Research indicates that brominated compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. A study demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Cancer Research

In cancer research, this compound has been investigated for its effects on tumor cells. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines by disrupting cellular signaling pathways involved in cell survival. For instance, a case study involving human osteosarcoma cells showed that treatment with this compound led to a marked decrease in cell viability, indicating its potential as a chemotherapeutic agent .

Environmental Applications

Cyanobacteria Inhibition

One of the notable applications of this compound is in controlling harmful algal blooms caused by cyanobacteria, such as Microcystis aeruginosa. Research has shown that compounds similar to this compound can act as algaecides, effectively reducing the proliferation of these toxic algae in freshwater environments. This application is crucial for maintaining water quality and protecting aquatic ecosystems .

Molecular Biology Applications

RNA Labeling and Detection

In molecular biology, this compound can be utilized for labeling RNA molecules. Its incorporation into RNA allows researchers to track RNA synthesis and degradation over time. This application is particularly useful in studies examining gene expression and the dynamics of RNA metabolism .

Studying Pre-mRNA Splicing

Additionally, this compound has been employed to investigate pre-mRNA splicing mechanisms. By substituting uridine residues in RNA transcripts with this compound, researchers can assess the impact on splicing efficiency, providing insights into the fundamental processes of gene regulation .

Data Tables and Case Studies

Case Study: Antimicrobial Effects

A controlled study was conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) determined for both Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be developed into a novel antimicrobial agent .

Mécanisme D'action

The mechanism of action of 5-Bromogramine involves its interaction with various molecular targets. The bromine atom and dimethylamino group can enhance its binding affinity to specific receptors or enzymes, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromoindole: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.

3-(Dimethylamino)methylindole:

Uniqueness

5-Bromogramine is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical reactivity and biological activity . This combination makes it a valuable compound for various research and industrial applications .

Activité Biologique

5-Bromogramine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is a brominated derivative of the amino acid tryptophan, characterized by the presence of a bromine atom at the fifth position of the indole ring. Its chemical structure can be represented as follows:

- Chemical Formula : C9H10BrN

- Molecular Weight : 215.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine pathways. Research indicates that it may function as a selective serotonin reuptake inhibitor (SSRI) and modulate dopamine receptor activity, which has implications for mood regulation and neuroprotection.

Dopamine Receptor Interaction

This compound has been shown to exhibit agonistic properties on dopamine receptors, particularly D2 and D3 subtypes. This interaction can lead to:

- Inhibition of Prolactin Secretion : By activating D2 receptors, this compound may reduce prolactin levels, which is beneficial in conditions like hyperprolactinemia.

- Neuroprotective Effects : The modulation of dopamine signaling can protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.

Serotonergic Activity

As an SSRI, this compound may enhance serotonin levels in the synaptic cleft by inhibiting its reuptake. This action can improve mood and alleviate symptoms associated with depression and anxiety disorders.

In Vitro Studies

In laboratory settings, this compound has demonstrated several biological activities:

- Cell Proliferation : Studies using cell lines have indicated that this compound can influence cell proliferation rates. For instance, it was found to inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Neurogenesis : Research suggests that this compound promotes neurogenesis in vitro by enhancing the survival and differentiation of neural progenitor cells.

In Vivo Studies

Animal studies have provided further insights into the biological effects of this compound:

- Behavioral Studies : Rodent models treated with this compound exhibited reduced anxiety-like behaviors in open field tests, indicating potential anxiolytic effects.

- Cognitive Function : In models of cognitive impairment, administration of this compound improved memory performance, suggesting neuroprotective effects.

Case Studies

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSERHDPEOFYMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232120 | |

| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-93-3 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 830-93-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.